(1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane
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Overview
Description
(1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane: is an organic compound with the molecular formula C8H15ClS It is a chiral molecule, meaning it has non-superimposable mirror images, and the (1R,2R) notation indicates the specific configuration of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane typically involves the chlorination of a cyclohexane derivative followed by the introduction of an ethylsulfanyl group. One common method is:
Chlorination: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1-chlorocyclohexane.
Thioether Formation: The 1-chlorocyclohexane is then reacted with ethanethiol in the presence of a base like sodium hydride to introduce the ethylsulfanyl group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-(ethylsulfanyl)cyclohexanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexane derivatives without the chlorine atom.
Substitution: 2-(ethylsulfanyl)cyclohexanol.
Scientific Research Applications
Chemistry: (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may also serve as a model compound for understanding the metabolism of similar structures.
Medicine: Potential applications in medicine include the development of new pharmaceuticals, particularly those that require chiral intermediates. The compound’s unique structure may offer insights into drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethylsulfanyl group is oxidized to form sulfoxides or sulfones, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(1R,2R)-1-Chloro-2-(methylsulfanyl)cyclohexane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(1R,2R)-1-Bromo-2-(ethylsulfanyl)cyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.
(1R,2R)-1-Chloro-2-(propylsulfanyl)cyclohexane: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane is unique due to its specific chiral configuration and the presence of both a chlorine atom and an ethylsulfanyl group. This combination of features gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
20556-30-3 |
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Molecular Formula |
C8H15ClS |
Molecular Weight |
178.72 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-ethylsulfanylcyclohexane |
InChI |
InChI=1S/C8H15ClS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
ZPJLKKCBWQXEQD-HTQZYQBOSA-N |
Isomeric SMILES |
CCS[C@@H]1CCCC[C@H]1Cl |
Canonical SMILES |
CCSC1CCCCC1Cl |
Origin of Product |
United States |
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